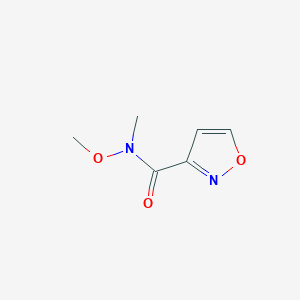

N-methoxy-N-methylisoxazole-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-8(10-2)6(9)5-3-4-11-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHEWMIAJHISOGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=NOC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight of N-methoxy-N-methylisoxazole-3-carboxamide.

An In-depth Technical Guide to N-methoxy-N-methylisoxazole-3-carboxamide: A Versatile Building Block in Modern Synthesis

Core Molecular Profile

N-methoxy-N-methylisoxazole-3-carboxamide is a specialized chemical intermediate of significant interest to researchers in organic synthesis and drug discovery. Its molecular structure combines two key features: the biologically active isoxazole scaffold and the synthetically versatile N-methoxy-N-methylamide (Weinreb amide) functionality. The precise molecular weight of this compound is 156.14 g/mol .[1] This guide provides an in-depth analysis of its properties, synthesis, and strategic applications.

| Property | Value | Source |

| Molecular Weight | 156.14 g/mol | [1] |

| Molecular Formula | C₆H₈N₂O₃ | [1] |

| CAS Number | 189096-90-0 | [1] |

| Canonical SMILES | CN(C(=O)C1=CC=NO1)OC | [1] |

| IUPAC Name | N-methoxy-N-methylisoxazole-3-carboxamide |

The Strategic Importance of the Constituent Moieties

The utility of N-methoxy-N-methylisoxazole-3-carboxamide stems from the distinct properties of its two primary structural components: the isoxazole ring and the Weinreb amide.

The Isoxazole Nucleus: A Privileged Heterocycle in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[2] This scaffold is considered "privileged" in medicinal chemistry due to its presence in a wide array of compounds with diverse biological activities.[2][3] Its metabolic stability and ability to engage in various non-covalent interactions make it a valuable component in drug design. Numerous isoxazole derivatives have been developed and marketed for various therapeutic areas, including:

-

Antimicrobial Agents: Such as Sulfamethoxazole and Cloxacillin.[3]

-

Anti-inflammatory Drugs: Leflunomide is an isoxazole-based drug approved for treating rheumatoid arthritis.[3]

-

Anticancer Agents: The isoxazole moiety is found in compounds with antiproliferative activity against various cancer cell lines.[3]

-

Antiviral and Other Therapeutic Agents: The scaffold has also been explored for its potential in developing antiviral (HIV), anti-parasitic, and anti-Alzheimer's agents.[3][4][5]

The Weinreb Amide: A Tool for Controlled Carbon-Carbon Bond Formation

The N-methoxy-N-methylamide group is known as a Weinreb amide. Its primary function in organic synthesis is to serve as a robust precursor for the synthesis of ketones. When reacted with organometallic reagents (such as Grignard or organolithium reagents), Weinreb amides form a stable, chelated tetrahedral intermediate. This intermediate resists the common problem of over-addition, which often plagues similar reactions with esters or acid chlorides. The intermediate remains stable until an acidic workup, at which point it collapses to cleanly yield the desired ketone. This control makes the Weinreb amide an indispensable tool for complex molecular construction.

Caption: General workflow for Weinreb amide-mediated ketone synthesis.

General Synthesis Protocol

The synthesis of N-methoxy-N-methylisoxazole-3-carboxamide is typically achieved by coupling isoxazole-3-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. This transformation requires the activation of the carboxylic acid, which can be accomplished through several reliable methods. The following protocol outlines a common approach using a peptide coupling agent.

Rationale for Experimental Choices

-

Carboxylic Acid Activation: Direct amide bond formation between a carboxylic acid and an amine is generally inefficient. Activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) convert the carboxylic acid into a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the amine.

-

Base: A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine), is required to deprotonate the N,O-dimethylhydroxylamine hydrochloride salt, liberating the free amine for the reaction. It also neutralizes the acid formed during the reaction, driving the equilibrium towards the product.

-

Solvent: Anhydrous aprotic solvents like DMF (Dimethylformamide) or DCM (Dichloromethane) are used to prevent hydrolysis of the activated acid intermediate and ensure all reactants remain in solution.

Step-by-Step Methodology

-

Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add isoxazole-3-carboxylic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DMF.

-

Addition of Reagents: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) to the solution sequentially while stirring at 0 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield N-methoxy-N-methylisoxazole-3-carboxamide as a pure solid.

Caption: Workflow for the synthesis of the title compound.

Safety and Handling

As a laboratory chemical, N-methoxy-N-methylisoxazole-3-carboxamide should be handled with appropriate care.

-

GHS Hazard Classification: The compound is classified as toxic if swallowed (H301).[1]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[6][7][8]

-

Handling Precautions: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][8] Avoid contact with skin and eyes.[6] Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended for fine chemicals (2-8°C is often suggested).[1][9]

Conclusion: A Gateway to Novel Isoxazole Derivatives

N-methoxy-N-methylisoxazole-3-carboxamide is more than just a chemical compound; it is a strategic tool for researchers. Its molecular weight of 156.14 g/mol and its unique structure provide a reliable starting point for creating diverse libraries of isoxazole-based ketones. By leveraging the controlled reactivity of the Weinreb amide, scientists can efficiently synthesize novel molecular architectures for evaluation as potential therapeutics in oncology, infectious diseases, and inflammation research. This makes it a valuable asset in the continuous quest for new and effective medicines.

References

-

Al-Ostoot, F.H., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. National Center for Biotechnology Information. Available at: [Link]

-

Manan, F.A., et al. (2024). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Shaik, A.B., et al. (2023). Synthesis and Biological Evaluation of Novel Carbazole Hybrids as Promising Antimicrobial Agents. ResearchGate. Available at: [Link]

-

Jadhav, G. R., et al. (2018). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. Available at: [Link]

-

Koš J., et al. (2023). Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. 189096-90-0|N-Methoxy-N-methylisoxazole-3-carboxamide|BLD Pharm [bldpharm.com]

- 2. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. aksci.com [aksci.com]

- 9. chemscene.com [chemscene.com]

Methodological & Application

Protocol for the Synthesis of N-methoxy-N-methylisoxazole-3-carboxamide: A Key Weinreb Amide Intermediate

An Application Note for Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-methoxy-N-methylisoxazole-3-carboxamide, a specialized Weinreb amide. Weinreb amides are invaluable intermediates in organic synthesis, enabling the efficient and controlled formation of ketones and aldehydes from highly reactive organometallic reagents.[1][2] The isoxazole heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds.[3][4] This protocol is designed for researchers in drug development and chemical synthesis, offering a robust and reproducible method. We will delve into the mechanistic rationale, a step-by-step experimental procedure, troubleshooting, and safety considerations.

Introduction and Scientific Principle

The synthesis of ketones from carboxylic acid derivatives using organometallic reagents (e.g., Grignard or organolithium reagents) is often complicated by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[2] The Weinreb-Nahm ketone synthesis elegantly circumvents this issue.[2] The reaction proceeds via a stable, chelated tetrahedral intermediate formed from the N-methoxy-N-methylamide (Weinreb amide). This intermediate resists further nucleophilic attack and collapses to the desired ketone only upon acidic workup.

The core of this protocol is the formation of an amide bond between isoxazole-3-carboxylic acid and N,O-dimethylhydroxylamine. Direct reaction between a carboxylic acid and an amine is generally inefficient due to an acid-base reaction that forms a non-reactive carboxylate salt.[5] Therefore, the carboxylic acid must first be activated to a more electrophilic species. This is achieved using a coupling agent. While numerous methods exist, including conversion to an acyl chloride[6] or using phosphonium-based reagents[7], this protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt).

Mechanism of Action (EDC/HOBt Coupling):

-

Activation: The carboxylate group of isoxazole-3-carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[5]

-

HOBt Addition: This unstable intermediate is prone to racemization and side reactions. HOBt rapidly intercepts it to form an activated HOBt-ester. This new intermediate is more stable than the O-acylisourea but sufficiently reactive for amidation.[5][8]

-

Amidation: The nitrogen atom of N,O-dimethylhydroxylamine (liberated from its hydrochloride salt by a base) performs a nucleophilic attack on the carbonyl carbon of the HOBt-ester, forming the target Weinreb amide and releasing HOBt.

This method is widely adopted due to its mild reaction conditions, high yields, and the water-soluble nature of the EDC byproduct, which simplifies purification.[5]

Experimental Protocol

This section outlines the complete workflow for the synthesis of N-methoxy-N-methylisoxazole-3-carboxamide.

Materials and Reagents

| Reagent | M.W. | Amount (mg) | Moles (mmol) | Equivalents | Supplier | Notes |

| Isoxazole-3-carboxylic acid | 113.07 | 500 | 4.42 | 1.0 | Sigma-Aldrich | Starting material |

| N,O-Dimethylhydroxylamine HCl | 97.54 | 517 | 5.30 | 1.2 | TCI[9] | Hygroscopic, keep dry[9] |

| EDC·HCl | 191.70 | 1017 | 5.30 | 1.2 | Fisher Scientific | Water-soluble carbodiimide[5] |

| HOBt (anhydrous) | 135.12 | 716 | 5.30 | 1.2 | Sigma-Aldrich | Suppresses racemization[8] |

| DIPEA | 129.24 | 1142 (1.54 mL) | 8.84 | 2.0 | Acros Organics | Non-nucleophilic base |

| Dichloromethane (DCM) | - | 25 mL | - | - | VWR | Anhydrous, reaction solvent |

Equipment

-

100 mL Round-bottom flask with a magnetic stir bar

-

Septa and nitrogen inlet

-

Syringes and needles

-

Magnetic stir plate

-

Rotary evaporator

-

Glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

-

Silica gel for column chromatography

Reaction Scheme

Caption: Overall reaction for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add isoxazole-3-carboxylic acid (500 mg, 4.42 mmol).

-

Dissolution: Add anhydrous dichloromethane (25 mL) and stir until the solid is fully dissolved.

-

Addition of Reagents: To the stirred solution, add N,O-dimethylhydroxylamine hydrochloride (517 mg, 5.30 mmol), HOBt (716 mg, 5.30 mmol), and EDC·HCl (1017 mg, 5.30 mmol) sequentially.

-

Causality Note: Adding the reagents in this order ensures the carboxylic acid is ready for activation as soon as the coupling agents are introduced.

-

-

Base Addition: Cool the flask in an ice bath (0 °C). Slowly add N,N-Diisopropylethylamine (DIPEA) (1.54 mL, 8.84 mmol) dropwise over 5 minutes.

-

Causality Note: The base neutralizes the hydrochloride salt of both EDC and the amine, liberating the free forms necessary for the reaction. Adding it slowly at 0 °C helps to control any potential exotherm.

-

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

-

Work-up: a. Quench the reaction by adding 20 mL of water to the flask.[10] b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Extract the aqueous layer with DCM (2 x 20 mL).[10] d. Combine all organic layers. e. Wash the combined organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

- Causality Note: The acid wash removes residual DIPEA. The base wash removes unreacted HOBt and any remaining carboxylic acid. The brine wash removes residual water. f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure N-methoxy-N-methylisoxazole-3-carboxamide.[3]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Validation and Troubleshooting

A self-validating protocol anticipates potential issues and provides solutions.

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | 1. Inactive coupling reagents (degraded by moisture). 2. Insufficient base. 3. Solvent not anhydrous. | 1. Use fresh, high-quality coupling reagents. 2. Ensure 2.0 equivalents of base are added. 3. Use freshly distilled or commercially available anhydrous solvent. |

| Low Yield | 1. Inefficient extraction during work-up. 2. Loss of product during column chromatography. | 1. Perform multiple extractions (3x) to ensure complete recovery. 2. Carefully select the eluent system for chromatography based on TLC analysis to ensure good separation. |

| Impure Product | 1. Byproducts from EDC (isourea) not fully removed. 2. Residual DIPEA or HOBt. | 1. The acidic wash (1 M HCl) is critical for removing the water-soluble urea byproduct of EDC and any remaining base. 2. Ensure all aqueous washes are performed thoroughly. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Fume Hood: Conduct all steps of the reaction and work-up in a well-ventilated chemical fume hood.

-

Reagent Handling:

-

EDC and HOBt: Can be skin sensitizers. Avoid inhalation of dust and direct contact.

-

DIPEA: Corrosive and flammable. Handle with care.

-

Dichloromethane (DCM): A volatile solvent. Avoid inhalation and skin contact.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

-

[Problem] Weinreb-Ketone synthesis / Isoxazoles : r/Chempros - Reddit. (2020-10-08). Available at: [Link]

-

Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC - NIH. (2022-06-24). Available at: [Link]

-

An efficient conversion of carboxylic acids into Weinreb amides - Arkivoc. Available at: [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - NIH. (2024-05-04). Available at: [Link]

-

Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry. (2020-04-22). Available at: [Link]

-

Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC - NIH. Available at: [Link]

-

ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. - ResearchGate. (2010-08-09). Available at: [Link]

-

Weinreb ketone synthesis - Wikipedia. Available at: [Link]

- CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents.

-

(PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents - ResearchGate. (2014-08-08). Available at: [Link]

-

(PDF) Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - ResearchGate. (2022-06-24). Available at: [Link]

-

Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - Chemical Science (RSC Publishing). Available at: [Link]

-

Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC | ACS Sustainable Chemistry & Engineering. (2020-04-29). Available at: [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. (2022-08-31). Available at: [Link]

-

Synthesis of hydroxamates (Weinreb amides) - Organic Chemistry Portal. Available at: [Link]

-

Synthetic outline of a novel series of 8‐methoxy‐N‐substituted‐9H‐carbazole‐3‐carboxamide derivatives 4a–4g and 6a–6i. Reagents and conditions - ResearchGate. Available at: [Link]

-

Amide Synthesis - Fisher Scientific. Available at: [Link]

-

(PDF) Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - ResearchGate. (2023-07-28). Available at: [Link]

-

Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole - Der Pharma Chemica. Available at: [Link]

-

Synthesis of N, O-dimethylhydroxylamine hydrochloride - ResearchGate. (2010-08-06). Available at: [Link]

-

SYNTHESIS OF N,O-DIMETHYLHYDROXYLAMINE HYDROCHLORIDE. Available at: [Link]

- US5510511A - Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis - Google Patents.

Sources

- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amide Synthesis [fishersci.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Troubleshooting & Optimization

Technical Support Center: Purification of N-methoxy-N-methylisoxazole-3-carboxamide

Welcome to the technical support center for the purification of N-methoxy-N-methylisoxazole-3-carboxamide. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this and related isoxazole derivatives.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of N-methoxy-N-methylisoxazole-3-carboxamide, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Low Yield After Column Chromatography

Symptom: A significantly lower than expected amount of the desired product is recovered after purification by silica gel column chromatography.

Potential Causes & Solutions:

-

Product Adsorption to Silica Gel: The isoxazole ring and the carboxamide group can interact with the acidic silica gel, leading to irreversible adsorption or degradation.

-

Solution: Deactivate the silica gel by adding a small percentage of a base, such as triethylamine (0.1-1%), to the eluent system. This neutralizes the acidic sites on the silica, reducing product loss.[1]

-

-

Improper Solvent System: The chosen eluent may not be optimal for eluting the product, causing it to remain on the column.

-

Solution: Conduct a thorough solvent system screening using thin-layer chromatography (TLC).[1] Test a range of solvent polarities. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. Common solvent systems for isoxazole derivatives include hexane/ethyl acetate and dichloromethane/methanol.[2][3]

-

-

Product Decomposition on the Column: The compound may be unstable on silica gel over extended periods.

-

Solution: If the compound is suspected to be unstable, consider using a less acidic stationary phase like neutral alumina or a reverse-phase silica gel.[1] Additionally, try to perform the chromatography as quickly as possible.

-

Problem 2: Co-elution of Impurities

Symptom: The purified product is contaminated with impurities of similar polarity, as indicated by analytical techniques such as NMR or LC-MS.

Potential Causes & Solutions:

-

Formation of Regioisomers: The synthesis of isoxazoles can sometimes yield regioisomers with very similar physical properties, making them difficult to separate by standard chromatography.[1]

-

Solution 1: Optimization of Chromatography: Experiment with different stationary phases. If silica gel is ineffective, alumina or reverse-phase silica may offer different selectivity.[1] Preparative TLC or High-Performance Liquid Chromatography (HPLC) can provide higher resolution for challenging separations.[1][4]

-

Solution 2: Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique.[3] Systematically screen for a suitable solvent or solvent mixture in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

-

-

Presence of Unreacted Starting Materials or Byproducts: Incomplete reactions or side reactions can lead to impurities that are difficult to remove.

-

Solution: Before resorting to complex purification methods, ensure the reaction has gone to completion by monitoring with TLC. If starting materials remain, consider adjusting the reaction conditions (e.g., reaction time, temperature, or stoichiometry of reagents).

-

Problem 3: Product is an Oil and Cannot be Recrystallized

Symptom: The final product is obtained as an oil, precluding purification by recrystallization.

Potential Causes & Solutions:

-

Inherent Physical Properties: Many organic compounds, including some isoxazole derivatives, exist as oils at room temperature.

-

Solution 1: Chromatographic Purification: If not already performed, column chromatography is the primary method for purifying oils.[2][5] Careful optimization of the solvent system and stationary phase is crucial.[1]

-

Solution 2: Distillation (for volatile oils): If the oil is sufficiently volatile and thermally stable, short-path distillation under high vacuum can be an effective purification method.

-

Solution 3: Salt Formation: If the molecule contains a basic or acidic functional group, it may be possible to form a crystalline salt, which can then be purified by recrystallization. The pure salt can then be neutralized to regenerate the purified oily product.

-

Problem 4: Product Degradation During Workup or Purification

Symptom: The product appears to decompose during extraction, concentration, or chromatography, leading to low yields and the appearance of new, unidentified spots on TLC.

Potential Causes & Solutions:

-

Sensitivity of the Isoxazole Ring: The N-O bond in the isoxazole ring can be susceptible to cleavage under certain conditions.[1]

-

Strongly Acidic or Basic Conditions: Avoid using strong acids or bases during the workup.[1] Use mild aqueous washes, such as saturated sodium bicarbonate solution for neutralizing acids and dilute ammonium chloride solution for neutralizing bases.

-

Reductive Conditions: The isoxazole ring can be cleaved by catalytic hydrogenation.[1] Avoid these conditions if the ring needs to be preserved.

-

Heat Sensitivity: Some isoxazoles may be thermally labile. When concentrating the product, use a rotary evaporator at a moderate temperature and pressure.[5][6]

-

Photochemical Sensitivity: If the compound is light-sensitive, protect it from light during workup and purification by wrapping flasks in aluminum foil.[1]

-

II. Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for N-methoxy-N-methylisoxazole-3-carboxamide and related compounds?

A1: The most frequently employed purification methods are:

-

Silica Gel Column Chromatography: This is the workhorse technique for the purification of most organic compounds, including isoxazole derivatives.[1][2] It separates compounds based on their polarity.

-

Recrystallization: This is a highly effective method for purifying solid compounds.[3] It relies on the differential solubility of the product and impurities in a given solvent.

-

Preparative High-Performance Liquid Chromatography (HPLC): For very difficult separations or for obtaining highly pure material, preparative HPLC is often used.[4]

Q2: How do I choose the right solvent system for column chromatography?

A2: The ideal solvent system is typically determined by running a series of TLC plates with your crude product in different solvent mixtures. Aim for a solvent system that gives your desired product an Rf value of approximately 0.3-0.4. This generally provides good separation from impurities and a reasonable elution time from the column. A good starting point for many isoxazole carboxamides is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[2]

Q3: My product is a solid. What is the general procedure for recrystallization?

A3: The general steps for recrystallization are as follows:

-

Solvent Selection: Find a suitable solvent or solvent pair where your compound is sparingly soluble at room temperature but highly soluble when hot.

-

Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.

-

Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, then potentially in an ice bath, to induce crystallization.

-

Isolation: Collect the crystals by filtration.

-

Washing: Wash the crystals with a small amount of cold solvent.

-

Drying: Dry the crystals, preferably under vacuum.

A reported recrystallization for a similar carboxamide involved using a dichloromethane/hexanes solvent system.[3]

Q4: What are some common impurities I might encounter in the synthesis of N-methoxy-N-methylisoxazole-3-carboxamide?

A4: Common impurities can include:

-

Unreacted Starting Materials: Such as the corresponding carboxylic acid or acid chloride and N,O-dimethylhydroxylamine.[3][7]

-

Side-Products: Depending on the synthetic route, these could include regioisomers or products from competing reactions.

-

Degradation Products: If the isoxazole ring has opened, you may see linear byproducts.[1]

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques should be used to confirm the purity and identity of your compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful tools for structural elucidation and purity assessment.[8] The presence of unexpected signals can indicate impurities.

-

Mass Spectrometry (MS): This confirms the molecular weight of your compound.[8]

-

Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

-

High-Performance Liquid Chromatography (HPLC): This can provide a quantitative measure of purity.

III. Experimental Workflow & Data Presentation

General Chromatographic Purification Workflow

Caption: A typical workflow for the purification of N-methoxy-N-methylisoxazole-3-carboxamide using silica gel column chromatography.

Troubleshooting Logic for Impure Product

Caption: A decision-making flowchart for troubleshooting the purification of an impure product.

Table 1: Example TLC Solvent Systems for Isoxazole Derivatives

| Solvent System (v/v) | Typical Application | Reference |

| Petroleum Ether / Dichloromethane (50:50) | For relatively non-polar isoxazoles. | [2] |

| Hexanes / Ethyl Acetate (e.g., 70:30) | A versatile system for a wide range of polarities. | [3][9] |

| Dichloromethane / Methanol | For more polar isoxazole derivatives. | N/A |

Step-by-Step Protocol: Silica Gel Column Chromatography

-

Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

-

Column Packing: Pour the slurry into the column and allow it to pack evenly. Add a layer of sand on top of the silica gel.

-

Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (often dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.

-

Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

-

Fraction Collection: Collect fractions in test tubes.

-

Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

-

Combining and Concentrating: Combine the pure fractions and remove the solvent using a rotary evaporator.[6]

IV. References

-

Abdul Manan, F. S., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(8). Available at: [Link]

-

Chen, G. (1991). Process for synthesizing 5-methyl-isoxazole-3-carboxamide. Google Patents. Available at:

-

Praveen, P., & G, S. (2017). N-Methoxy-N-methylcyanoformamide. Organic Syntheses, 94, 184-197. Available at: [Link]

-

Antonova-Koch, Y., et al. (2024). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv. Available at: [Link]

-

Gokhale, N., et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). N-Methoxy-N-methylcyanoformamide. Organic Syntheses. Available at: [Link]

-

Al-Mokhanam, A. S., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(20), 7119. Available at: [Link]

-

Wang, X., et al. (2012). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate. Available at: [Link]

-

Al-Ostath, A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 12(28), 18131-18151. Available at: [Link]

-

Nagaraju, G., et al. (2022). GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]

-

Kotoni, D., et al. (2016). Exploring chiral separation of 3-carboxamido-5-aryl isoxazole derivatives by supercritical fluid chromatography on amylose and cellulose tris dimethyl- and chloromethyl phenylcarbamate polysaccharide based stationary phases. Journal of Chromatography A, 1467, 473-481. Available at: [Link]

-

Reddy, P. P., et al. (2015). Identification of impurities and improved the synthesis of Lacosamide. Der Pharma Chemica, 7(1), 162-171. Available at: [Link]

-

Ukrainski, B. (2021). HELP. Purification under denaturing conditions. ResearchGate. Available at: [Link]

-

Naeimabadi, M., & Dekamin, M. G. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available at: [Link]

-

Ganesan, S., et al. (2024). Unsymmetrical synthesis of benzimidazole-fused naphthalene imides with panchromatic absorption and redox activity. arXiv. Available at: [Link]

-

Glavač, D., et al. (2021). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 26(9), 2635. Available at: [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Wiley-VCH. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Exploring chiral separation of 3-carboxamido-5-aryl isoxazole derivatives by supercritical fluid chromatography on amylose and cellulose tris dimethyl- and chloromethyl phenylcarbamate polysaccharide based stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. application.wiley-vch.de [application.wiley-vch.de]

Methods for improving the yield of N-methoxy-N-methylisoxazole-3-carboxamide synthesis

Welcome to the technical support center for the synthesis of N-methoxy-N-methylisoxazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Introduction

N-methoxy-N-methylisoxazole-3-carboxamide, a key intermediate in the synthesis of various pharmacologically active compounds, is a Weinreb amide derivative of isoxazole-3-carboxylic acid. Its synthesis, while conceptually straightforward, can present several challenges that may lead to diminished yields and the formation of impurities. This guide provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and solutions to common problems encountered during the synthesis.

Synthetic Strategy Overview

The most common and reliable method for the synthesis of N-methoxy-N-methylisoxazole-3-carboxamide involves a two-step process:

-

Formation of Isoxazole-3-carboxylic Acid: This is typically achieved through the cyclization of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine.

-

Amide Coupling: The resulting isoxazole-3-carboxylic acid is then coupled with N,O-dimethylhydroxylamine hydrochloride to form the desired Weinreb amide.

This guide will focus on optimizing the second step, the amide coupling, which is often the more challenging part of the synthesis. Two primary routes for the amide coupling will be discussed:

-

Route A: Conversion of the carboxylic acid to an acid chloride followed by reaction with N,O-dimethylhydroxylamine.

-

Route B: Direct coupling of the carboxylic acid with N,O-dimethylhydroxylamine using a coupling agent.

Caption: Synthetic routes to N-methoxy-N-methylisoxazole-3-carboxamide.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, their probable causes, and recommended solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) | Expected Outcome |

| Low or No Product Formation | 1. Incomplete activation of the carboxylic acid. 2. Degradation of the acid chloride intermediate. 3. Inactive coupling reagent. 4. Basic conditions leading to isoxazole ring opening.[1] | 1a. For Route A, ensure complete conversion to the acid chloride by monitoring with IR (disappearance of broad O-H stretch). 1b. Use a slight excess (1.1-1.2 eq.) of the chlorinating agent (e.g., thionyl chloride). 2. Prepare and use the acid chloride in situ. If isolated, store under an inert atmosphere and handle with care to avoid moisture.[2][3] 3. Use a fresh batch of coupling reagent. For carbodiimides like EDCI, ensure it is stored properly. 4. Avoid strong bases and high temperatures. Use a non-nucleophilic organic base like triethylamine or DIPEA. | Improved conversion to the desired product. |

| Formation of Multiple Byproducts | 1. Over-reaction with the Weinreb amide. 2. Dimerization of the activated carboxylic acid. 3. Side reactions of the coupling agent. | 1. This is less common with Weinreb amides but can occur with highly reactive nucleophiles. Ensure slow addition of reagents and maintain low temperatures. 2. Use dilute conditions and consider slow addition of the carboxylic acid to the activating agent. 3. Choose a coupling reagent with byproducts that are easily removed (e.g., water-soluble byproducts from EDCI). | Cleaner reaction profile with fewer impurities. |

| Isoxazole Ring Cleavage | 1. Exposure to strong nucleophiles or harsh basic conditions.[1] 2. Elevated temperatures for prolonged periods. | 1. Use mild, non-nucleophilic bases such as triethylamine or N,N-diisopropylethylamine (DIPEA). Avoid hydroxide bases. 2. Conduct the reaction at room temperature or below if possible. Monitor the reaction progress to avoid unnecessarily long reaction times. | Preservation of the isoxazole ring integrity. |

| Difficulty in Product Purification | 1. Contamination with unreacted starting materials. 2. Presence of coupling agent byproducts (e.g., DCU from DCC). 3. Emulsion formation during aqueous workup. | 1. Ensure the reaction goes to completion. Use a slight excess of one reagent to consume the other. 2. Use a coupling reagent that forms water-soluble byproducts (e.g., EDC) for easy removal by washing.[4] 3. Add brine to the aqueous layer to break up emulsions. | Isolation of a pure product with higher yield. |

Frequently Asked Questions (FAQs)

Q1: Which route, acid chloride formation or direct coupling, is generally better for this synthesis?

A1: Both routes are effective, and the choice often depends on the scale of the reaction and the available reagents. The acid chloride route (Route A) is often reliable and cost-effective for larger-scale syntheses, as thionyl chloride is an inexpensive reagent.[5] However, isoxazole-3-carbonyl chloride can be moisture-sensitive and may require careful handling.[2][3] The direct coupling route (Route B) using reagents like EDCI or HATU is often more convenient for smaller-scale laboratory syntheses as it is a one-pot procedure and avoids the handling of a reactive acid chloride.[6]

Q2: What is the best base to use for the coupling reaction?

A2: A non-nucleophilic organic base is recommended to avoid side reactions and potential cleavage of the isoxazole ring. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices. Pyridine can also be used, particularly in the formation of the acid chloride with thionyl chloride.[5] It is crucial to avoid strong inorganic bases like sodium hydroxide or potassium carbonate, as they can promote the hydrolysis of the activated species and the opening of the isoxazole ring.[1]

Q3: My reaction is sluggish. Can I heat it to speed it up?

A3: Gentle heating (e.g., to 40-50 °C) can be employed if the reaction is slow at room temperature. However, it is important to monitor the reaction closely, as higher temperatures can increase the risk of side reactions and decomposition of the isoxazole ring, especially under basic conditions.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. You can spot the reaction mixture alongside the starting materials (isoxazole-3-carboxylic acid and N,O-dimethylhydroxylamine hydrochloride) to track the disappearance of the starting materials and the appearance of the product spot. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.

Q5: What are the key considerations for the purification of N-methoxy-N-methylisoxazole-3-carboxamide?

A5: The product is typically a solid or a high-boiling oil and can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Before chromatography, an aqueous workup is usually performed to remove the base and any water-soluble byproducts.

Experimental Protocols

Route A: Via Isoxazole-3-carbonyl chloride

This two-step protocol involves the initial formation of the acid chloride, which is then reacted with N,O-dimethylhydroxylamine.

Step 1: Synthesis of Isoxazole-3-carbonyl chloride [5]

-

To a solution of isoxazole-3-carboxylic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq.) or oxalyl chloride (1.2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent and excess chlorinating agent under reduced pressure. The resulting crude isoxazole-3-carbonyl chloride is typically used in the next step without further purification.

Step 2: Amide Coupling

-

Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) in anhydrous dichloromethane.

-

Cool the solution to 0 °C and add a non-nucleophilic base such as triethylamine (2.2 eq.) dropwise.

-

In a separate flask, dissolve the crude isoxazole-3-carbonyl chloride from Step 1 in anhydrous dichloromethane.

-

Slowly add the solution of the acid chloride to the N,O-dimethylhydroxylamine solution at 0 °C.

-

Allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Route B: Direct Coupling with EDCI[6]

This one-pot protocol is convenient for smaller-scale synthesis.

-

To a stirred solution of isoxazole-3-carboxylic acid (1.0 eq.) in anhydrous dichloromethane, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq.), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

-

Add a non-nucleophilic base such as triethylamine (2.5 eq.).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, dilute the mixture with dichloromethane and wash with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: A troubleshooting workflow for low yield issues.

References

-

Ganesh, N. V., et al. (2013). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. [Link]

-

Shaikh, et al. (2020). Synthetic outline of a novel series of 8‐methoxy‐N‐substituted‐9H‐carbazole‐3‐carboxamide derivatives. ResearchGate. [Link]

-

Al-Ostoot, F. H., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC - NIH. [Link]

-

Abdul Manan, F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. PMC - NIH. [Link]

-

Reddit r/Chempros. (2020). [Problem] Weinreb-Ketone synthesis / Isoxazoles. Reddit. [Link]

-

Roughley, S. D., & Jordan, A. M. (2011). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 15(5), 1141–1177. [Link]

-

Britton, J., et al. (2019). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 7(10), 9130–9137. [Link]

-

Kim, S., & Lee, T. H. (2002). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 23(4), 614-616. [Link]

-

Wiley, T. E., et al. (2001). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link]

-

Singh, A., et al. (2022). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World. [Link]

-

Movassaghi, M., & Hill, M. D. (2006). Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. PMC - PubMed Central. [Link]

-

Sławiński, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health (NIH). [Link]

-

Kingston, C., et al. (2020). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

-

Kashima, C. (1983). Synthetic reactions using isoxazole compounds. Journal of Synthetic Organic Chemistry, Japan, 41(5), 444-457. [Link]

-

Naka, H., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 47866–47876. [Link]

-

Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

Understanding side reactions of N-methoxy-N-methylisoxazole-3-carboxamide with nucleophiles

Technical Support Center: N-methoxy-N-methylisoxazole-3-carboxamide

A Specialized Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Side Reactions with Nucleophiles

Welcome to the technical support center for N-methoxy-N-methylisoxazole-3-carboxamide. This guide is designed to provide in-depth, experience-driven insights into the reactivity of this specialized reagent. As Senior Application Scientists, we understand that nuanced challenges require more than just procedural outlines. Here, we delve into the causality behind experimental outcomes, offering robust troubleshooting strategies and validated protocols to ensure the integrity and success of your research.

Our approach is built on a foundation of scientific rigor, combining mechanistic understanding with practical, field-tested solutions. This resource will help you anticipate, diagnose, and resolve common side reactions encountered when using N-methoxy-N-methylisoxazole-3-carboxamide with various nucleophiles.

Reagent Profile: A Dual-Personality Molecule

N-methoxy-N-methylisoxazole-3-carboxamide is a bifunctional molecule. Understanding its two key components is critical to predicting its behavior:

-

The Weinreb Amide: The N-methoxy-N-methylamide group is a well-established precursor for the synthesis of ketones and aldehydes.[1] Its primary advantage is the prevention of over-addition by strongly nucleophilic reagents like organolithiums or Grignard reagents.[2][3] This is achieved through the formation of a stable, five-membered cyclic tetrahedral intermediate, which is unreactive until acidic workup.[2]

-

The Isoxazole Ring: This five-membered aromatic heterocycle is relatively stable but possesses a weak N-O bond, making it susceptible to cleavage under certain conditions.[4] Reductive conditions or attack by specific nucleophiles can lead to ring-opening, yielding β-amino enones or other linear structures.[5][6]

The interplay between the stable Weinreb amide and the potentially labile isoxazole ring is the primary source of unexpected side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the intended primary reaction of N-methoxy-N-methylisoxazole-3-carboxamide with organometallic nucleophiles?

The primary intended reaction is a nucleophilic acyl substitution at the Weinreb amide carbonyl. The nucleophile (e.g., from a Grignard or organolithium reagent) adds to the carbonyl carbon to form a stable tetrahedral intermediate.[2] Upon aqueous acidic workup, this intermediate collapses to yield the corresponding 3-acylisoxazole (a ketone).

Q2: I am observing a significant amount of a polar, nitrogen-containing byproduct and low yield of my target ketone. What is likely happening?

This is a classic sign of isoxazole ring-opening. Strong, basic nucleophiles, especially Grignard reagents, can attack the isoxazole ring in addition to the Weinreb amide.[7] This N-O bond cleavage typically results in the formation of a β-amino enone derivative after hydrolysis.[5] The polarity of this byproduct is significantly different from the desired ketone, often leading to purification challenges.

Q3: Can the choice of nucleophile influence the prevalence of side reactions?

Absolutely. The nature of the nucleophile is a critical factor.

-

Hard Nucleophiles (e.g., Organolithiums, Grignard Reagents): These are highly reactive and more prone to inducing side reactions, including ring-opening.[7] Their high basicity can also deprotonate other sites on the molecule if not properly controlled.

-

Softer Nucleophiles (e.g., Organocuprates): These reagents are generally less basic and more selective for 1,4-additions or, in this context, may show higher chemoselectivity for the Weinreb amide over the isoxazole ring.

-

Bulky Nucleophiles: Sterically hindered reagents may react more slowly or favor attack at the less hindered site.

Q4: Are there reaction conditions that favor the desired ketone formation over ring-opening?

Yes. Optimizing reaction conditions is key. Low temperatures (e.g., -78 °C to 0 °C) are crucial for stabilizing the tetrahedral intermediate of the Weinreb amide and minimizing side reactions.[2][8] Slower, dropwise addition of the nucleophile can also help maintain a low localized concentration, favoring the more rapid reaction at the amide.

Troubleshooting Guide: From Diagnosis to Solution

This section addresses specific experimental problems with a focus on root causes and corrective actions.

Problem 1: Low or No Yield of the Desired Ketone with Complete Consumption of Starting Material

-

Symptom: TLC or LC-MS analysis shows the disappearance of the starting N-methoxy-N-methylisoxazole-3-carboxamide, but the expected ketone product is absent or in very low abundance. The major product is a more polar compound.

-

Probable Cause: Nucleophilic attack on the isoxazole ring has occurred, leading to N-O bond cleavage and formation of a ring-opened byproduct (e.g., a β-amino enone).[5] Grignard reagents are known to reduce isoxazoles via nitrogen-oxygen bond cleavage.[7]

-

Proposed Mechanism: Ring Opening The nucleophile attacks one of the electrophilic carbons of the isoxazole ring, initiating a cascade that cleaves the weak N-O bond.

Caption: Nucleophilic attack leading to isoxazole ring cleavage.

-

Solutions & Protocols:

-

Lower the Reaction Temperature: Perform the nucleophilic addition at -78 °C. This significantly favors the kinetic product formed by attack at the Weinreb amide carbonyl.[8]

-

Change the Nucleophile: If using a Grignard or organolithium reagent, consider transmetalation to a less reactive organocuprate or organocerium reagent. Organocerates, in particular, are known for their high chemoselectivity with amides.

-

Use a Lewis Acid Additive: The addition of a Lewis acid like CeCl₃ can temper the basicity and reactivity of Grignard reagents, potentially improving selectivity for the amide.[8]

Protocol: Low-Temperature Grignard Addition

-

Dissolve N-methoxy-N-methylisoxazole-3-carboxamide (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add the Grignard reagent (1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC for the consumption of starting material.

-

Quench the reaction while still cold by slowly adding a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature, then proceed with standard aqueous workup and extraction.

-

Problem 2: Formation of a Tertiary Alcohol (Over-addition Product)

-

Symptom: Mass spectrometry reveals a product with a mass corresponding to the addition of two equivalents of the nucleophile.

-

Probable Cause: While rare for Weinreb amides, over-addition can occur if the tetrahedral intermediate is not sufficiently stable.[2] This can be caused by elevated temperatures, which promote the breakdown of the chelated intermediate into the ketone in situ, allowing for a second nucleophilic attack.

-

Workflow: Preventing Over-addition

Caption: Experimental workflow to prevent over-addition byproduct.

-

Solutions:

-

Strict Temperature Control: The most critical factor is maintaining a very low reaction temperature throughout the addition and stirring phases.

-

Cold Quench: Always quench the reaction at low temperature before allowing it to warm.[8] This ensures the intermediate is protonated before it has a chance to collapse and react further.

-

Stoichiometry: Use only a slight excess (1.05-1.2 eq) of the nucleophile. A large excess can drive the reaction towards byproducts.[8]

-

Problem 3: Reaction Stalls / Incomplete Conversion

-

Symptom: Significant starting material remains even after extended reaction times or the addition of excess nucleophile.

-

Probable Cause: This often occurs with bulky or less reactive nucleophiles.[9] The steric hindrance around the Weinreb amide may be too great, or the nucleophile may not be potent enough under the reaction conditions.

-

Solutions:

-

Increase Temperature Incrementally: If the reaction is stalled at -78 °C, try allowing it to slowly warm to -40 °C or 0 °C. Monitor carefully by TLC, as side reactions may begin to compete at higher temperatures.

-

Use a More Reactive Nucleophile: If possible, switch from a Grignard reagent to a more nucleophilic organolithium reagent.

-

Consider an Alternative Synthetic Route: If the nucleophile is particularly valuable or sensitive, it may be more efficient to synthesize the target ketone through a different method, such as a Friedel-Crafts acylation if applicable.

-

Summary of Key Parameters for Successful Reactions

| Parameter | Recommended Condition | Rationale & Justification |

| Temperature | -78 °C to 0 °C | Minimizes isoxazole ring-opening and prevents the breakdown of the stable tetrahedral intermediate, thus avoiding over-addition.[2][8] |

| Nucleophile | 1.05 - 1.2 equivalents | Sufficient to drive the reaction to completion without a large excess that could promote side reactions.[8] |

| Solvent | Anhydrous THF, Diethyl Ether | Aprotic and non-coordinating solvents are essential for the stability of organometallic reagents. |

| Addition Rate | Slow, dropwise | Maintains a low concentration of the nucleophile, favoring the desired kinetic reaction pathway and improving heat dissipation. |

| Quenching | Saturated NH₄Cl (aq) at low temp | A mild acidic quench protonates the intermediate, facilitating its controlled collapse to the ketone during workup. Quenching cold is critical.[2] |

References

-

Isoxazole - Wikipedia. Wikipedia. [Link]

-

N-methoxy-n-methyloxane-3-carboxamide (C8H15NO3) - PubChem. National Center for Biotechnology Information. [Link]

-

Recent Developments in Weinreb Synthesis and Their Applications. Khalid, M., Mohammed, S., & Kalo, A. (2019). Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]

-

Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Khalid, M., Mohammed, S., & Kalo, A. (2019). ResearchGate. [Link]

-

Synthesis of Weinreb and their Derivatives (A Review). Mohammed, S., Khalid, M., & Kalo, A. (2020). Oriental Journal of Chemistry, 36(2). [Link]

-

Weinreb ketone synthesis - Wikipedia. Wikipedia. [Link]

-

Isoxazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Synthetic reactions using isoxazole compounds. Kashima, C. (1980). Journal of Synthetic Organic Chemistry, Japan, 38(1), 25-36. [Link]

-

Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2015). ResearchGate. [Link]

-

[Problem] Weinreb-Ketone synthesis / Isoxazoles : r/Chempros. Reddit. (2020). [Link]

-

NICKEL-CATALYZED REACTIONS OF THIAZOLES, ISOXAZOLES, OXAZOLINES AND THIAZOLINES WITH GRIGNARD REAGENTS. Botteghi, C., et al. (1987). Journal of Organometallic Chemistry, 334(1-2), C17-C20. [Link]

-

Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Dall'Acqua, S., et al. (2012). Molecules, 17(12), 14536-14548. [Link]

-

Construction of Isoxazole ring: An Overview. (2022). Journal of Chemical Reviews. [Link]

-

Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. Reddy, R., et al. (2021). The Journal of Organic Chemistry, 86(5), 4147-4158. [Link]

-

Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxylate Esters. Batchelor, K. J., et al. (1999). Journal of Chemical Research, Synopses, (6), 428-429. [Link]

-

Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]

- Process for synthesizing 5-methyl-isoxazole-3-carboxamide.

-

A Convenient and Chemoselective Method for the Reductive Ring Cleavage of Isoxazoles and Isoxazolines with EtMgBr/Ti(O i Pr) 4 Reagent. (2013). ResearchGate. [Link]

-

Ring-Opening Fluorination of Isoxazoles. (2017). ResearchGate. [Link]

-

Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxylate Estersy. Batchelor, K. J., et al. (1999). Journal of the Chemical Society, Perkin Transactions 1, (6), 428-429. [Link]

-

Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). RSC Advances, 12(28), 17895-17911. [Link]

-

Preparation of spiro[indole-3,5′-isoxazoles] via Grignard conjugate addition/spirocyclization sequence. (2021). Beilstein Journal of Organic Chemistry, 17, 133-140. [Link]

-

Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. (2019). Molecules, 24(18), 3326. [Link]

-

N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. (2014). Beilstein Journal of Organic Chemistry, 10, 2200-2206. [Link]

-

Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. (2022). ACS Omega, 7(51), 48151-48162. [Link]

-

Synthesis of Weinreb and their Derivatives (A-Review). (2020). ResearchGate. [Link]

-

A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. (2004). Bulletin of the Korean Chemical Society, 25(10), 1477-1478. [Link]

-

Metal-carbonyl-induced reaction of isoxazoles. Ring cleavage and reduction by hexacarbonylmolybdenum, pentacarbonyliron, or nonacarbonyldi-iron. Nitta, M., & Kobayashi, T. (1985). Journal of the Chemical Society, Perkin Transactions 1, 1401-1406. [Link]

-

Introduction to Weinreb amides. YouTube. (2012). [Link]

Sources

- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Isoxazole - Wikipedia [en.wikipedia.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Metal-carbonyl-induced reaction of isoxazoles. Ring cleavage and reduction by hexacarbonylmolybdenum, pentacarbonyliron, or nonacarbonyldi-iron - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. reddit.com [reddit.com]

- 9. pubs.acs.org [pubs.acs.org]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.